molecular formula C21H21N5O2 B2938153 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 578757-65-0

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2938153
CAS No.: 578757-65-0
M. Wt: 375.432
InChI Key: JTKSXPSGYYQWQT-UHFFFAOYSA-N
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Description

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) on similar purine derivatives highlights the chemical diversification of purine-2,6-dione to design potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds display anxiolytic and antidepressant properties, indicating a potential application in the development of psychotropic drugs. The research demonstrates how modifying the purine core with various substituents can produce ligands with significant affinity and selectivity towards serotonin receptors, which may contribute to novel therapeutic approaches for mood disorders (Chłoń-Rzepa et al., 2013).

Synthetic Methodologies and Chemical Properties

Khaliullin & Shabalina (2020) discuss the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the use of protective groups and the challenges associated with debenzylation. Their work provides insights into synthetic strategies that could be applicable for the synthesis and functionalization of compounds similar to 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione, thus offering a foundation for further chemical research and drug development (Khaliullin & Shabalina, 2020).

Molecular Modeling and Anticancer Activity

The design, molecular modeling, and synthesis of purine-diones with anticancer activity, as explored by Hayallah (2017), present a relevant application for compounds structurally related to this compound. This study showcases the potential of purine derivatives in the design of novel anticancer agents, emphasizing the importance of molecular modifications to enhance biological activity and therapeutic efficacy (Hayallah, 2017).

Properties

IUPAC Name

7-benzyl-3-methyl-8-(1-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14(16-11-7-4-8-12-16)22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSXPSGYYQWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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